molecular formula C7H5BrClI B1445520 4-Bromo-2-(chloromethyl)-1-iodobenzene CAS No. 1261817-10-0

4-Bromo-2-(chloromethyl)-1-iodobenzene

Cat. No.: B1445520
CAS No.: 1261817-10-0
M. Wt: 331.37 g/mol
InChI Key: OVMPAVCSOVHNOB-UHFFFAOYSA-N
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Description

4-Bromo-2-(chloromethyl)-1-iodobenzene (CAS RN: 1261817-10-0) is a halogenated aromatic compound with the molecular formula C₇H₅BrClI and a molecular weight of 331.38 g/mol . It features a benzene ring substituted with bromine at the para position (C4), iodine at the ortho position (C1), and a chloromethyl group (-CH₂Cl) at the meta position (C2). This structural arrangement confers high reactivity, particularly at the chloromethyl site, making it valuable in nucleophilic substitution reactions and cross-coupling chemistry .

Key properties include:

  • Storage: Requires storage under inert atmosphere at -20°C to prevent degradation .
  • Hazard Profile: Classified with hazard statements H302 (harmful if swallowed) and H314 (causes severe skin burns and eye damage) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(chloromethyl)-1-iodobenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination of 2-(chloromethyl)-1-iodobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(chloromethyl)-1-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-(chloromethyl)-1-iodobenzene is a chemical reagent widely utilized in chemical synthesis as a building block for creating complex organic compounds . It has a molecular weight of 331.376 g/mol, a density of 2.1±0.1 g/cm3, and a boiling point of 324.0±27.0 °C at 760 mmHg . Its molecular formula is C7H5BrClI .

Scientific Research Applications
this compound is useful in the following applications:

  • Medicinal Chemistry It is a valuable precursor for synthesizing pharmaceutical intermediates and potential drug candidates due to its ability to undergo various substitution reactions . Researchers can modify its structure to introduce specific functional groups or stereochemical elements, which can lead to novel drug molecules with enhanced therapeutic properties .
  • Synthesis of Biologically Active Compounds, Agrochemicals, and Specialty Chemicals It can be employed in the synthesis of these compounds .
  • Synthesis of complex molecules Several papers describe the synthesis of complex molecules with potential pharmaceutical applications.
  • SGLT2 Inhibition It can be used in treating diseases, disorders, or conditions modulated by SGLT2 inhibition in animals, such as Type II diabetes, diabetic nephropathy, and obesity .
  • Anti-parasitic Compound Synthesis It is used in a synthetic process for anti-parasitic compounds, particularly as a flea and/or tick infestation treatment or preventative .
  • Spirocyclization It is used to spirocyclize 4-bromo-2-(chloromethyl)-1-iodo-benzene, followed by opening the dioxane ring to a di-alcohol, converting to a di .
  • Building blocks It can be used as novel building blocks .
  • Reductive deamination It is the product of a reductive deamination reaction using 4-Bromo-2-chloro-6-iodoaniline and isoamyl nitrite.
  • Synthesis of 4-bromo-2-fluorine-iodobenzene This compound serves as a precursor in the production of 4-bromo-2-fluorine-iodobenzene.
  • Synthesis of 1-Bromo-3-chloro-5-iodobenzene 4-Bromo-2-chloro-6-iodoaniline acts as a precursor in the synthesis of 1-Bromo-3-chloro-5-iodobenzene.
  • Biphenyl Derivatives It can be used to create biphenyl derivatives .

Mechanism of Action

The mechanism of action of 4-Bromo-2-(chloromethyl)-1-iodobenzene involves its reactivity towards various nucleophiles and electrophiles. The presence of multiple halogen atoms makes it highly reactive in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following compounds share structural similarities with 4-Bromo-2-(chloromethyl)-1-iodobenzene but differ in substituent groups or positions:

Table 1: Comparative Analysis of Key Attributes

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Reactivity Profile
This compound 1261817-10-0 C₇H₅BrClI 331.38 -Br (C4), -I (C1), -CH₂Cl (C2) Not reported High (chloromethyl substitution)
4-Bromo-1-(bromomethyl)-2-iodobenzene 885681-96-9 C₇H₅Br₂I 375.83 -Br (C4), -I (C2), -CH₂Br (C1) 91–92 Moderate (bromomethyl substitution)
4-Bromo-2-iodo-1-methylbenzene 260558-15-4 C₇H₆BrI 297.93 -Br (C4), -I (C2), -CH₃ (C1) Not reported Low (methyl group inert)
1-Bromo-4-iodobenzene 589-87-7 C₆H₄BrI 266.90 -Br (C1), -I (C4) Not reported Limited (no reactive alkyl groups)
2-(Chloromethyl)-4-fluoro-1-iodobenzene Not reported C₇H₅ClFI 284.47 -F (C4), -I (C1), -CH₂Cl (C2) Not reported High (fluorine enhances electrophilicity)

Positional Isomers and Substitution Effects

  • The iodine at C4 may direct electrophilic attacks differently, impacting regioselectivity in synthesis .

Biological Activity

  • Molecular Formula : C7_7H5_5BrClI
  • Molecular Weight : 331.38 g/mol
  • Density : 2.1 ± 0.1 g/cm³
  • Boiling Point : 324.0 ± 27.0 °C
  • LogP : 4.22

These properties indicate that the compound is relatively hydrophobic, which may influence its interaction with biological membranes and its overall bioavailability.

Biological Activity Overview

While specific studies on 4-Bromo-2-(chloromethyl)-1-iodobenzene are scarce, its derivatives have been explored for various biological activities, including:

  • Antimicrobial Activity : Some halogenated compounds exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.
  • Anticancer Activity : Research has indicated that halogenated aromatic compounds can induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms.

Currently, there is no documented mechanism of action specifically for this compound. However, the following general mechanisms can be inferred based on related compounds:

  • Enzyme Inhibition : Halogenated compounds often interact with enzymes by binding to active sites, potentially inhibiting their function.
  • Cell Membrane Disruption : The lipophilicity of halogenated compounds may allow them to integrate into cellular membranes, leading to increased permeability and disruption of cellular integrity.

Study on Derivatives

A recent review highlighted how modifications to the structure of halogenated compounds can enhance their therapeutic efficacy. For instance, derivatives of similar compounds have shown promising results in preclinical trials for both antimicrobial and anticancer applications .

Anticancer Activity

In a study examining various halogenated aromatic compounds, some derivatives of brominated and iodinated benzene showed significant cytotoxic effects against several cancer cell lines. These effects were attributed to the induction of oxidative stress and subsequent apoptosis .

Comparative Analysis with Similar Compounds

The following table summarizes the properties and activities of structurally similar compounds:

Compound NameMolecular FormulaNotable Activities
4-Bromo-2-chlorobenzaldehydeC7_7H5_5BrClModerate antimicrobial activity
2-Bromo-4-chlorobenzaldehydeC7_7H5_5BrClPotential anticancer properties
4-Bromo-2-chloropyridineC7_7H5_5BrClNInhibitory effects on certain kinases

This comparison indicates that while this compound has not been extensively studied, its structural analogs demonstrate significant biological activities that could suggest similar properties.

Q & A

Basic Research Questions

Q. What are the optimal storage conditions for 4-Bromo-2-(chloromethyl)-1-iodobenzene to maintain stability?

  • Methodological Answer : Store the compound in single-use aliquots at -80°C for 6 months or -20°C for 1 month to avoid degradation from repeated freeze-thaw cycles. For solubility, dissolve in DMSO or other suitable solvents (based on polarity) and pre-warm to 37°C with sonication if needed. Always refer to the Safety Data Sheet (SDS) for solvent compatibility .

Q. How is the purity of this compound validated in research settings?

  • Methodological Answer : Purity (>98%) is confirmed via HPLC and NMR spectroscopy (1H/13C). Cross-reference analytical data with PubChem entries (CIDs 12853096, 2733406) and Certificates of Analysis (COA) provided by suppliers. For trace impurities, use mass spectrometry (LC-MS) .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer : Synthesize via electrophilic aromatic substitution on ethylbenzene derivatives. Bromination/iodination steps require catalysts like FeCl₃ or AlCl₃. Optimize reaction conditions (e.g., temperature, stoichiometry) to minimize byproducts like dihalogenated species .

Q. How should researchers handle this compound to ensure safety?

  • Methodological Answer : Use fume hoods , nitrile gloves, and lab coats. Avoid inhalation/contact; refer to SDS for toxicity data (e.g., acute toxicity, carcinogenicity risks). For spills, neutralize with inert absorbents and dispose as halogenated waste .

Advanced Research Questions

Q. How does the chloromethyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The chloromethyl group acts as an electrophilic site for nucleophilic substitution (e.g., with amines or thiols). In Suzuki-Miyaura couplings, the iodine/bromine substituents enable regioselective palladium-catalyzed cross-couplings. Use DFT calculations to predict transition states and optimize ligand systems .

Q. What spectroscopic techniques resolve structural ambiguities in halogenated analogs?

  • Methodological Answer : Combine X-ray crystallography (for solid-state conformation) with 2D NMR (e.g., HSQC, HMBC) to assign positions of Br, Cl, and I substituents. Compare experimental data with computational models (e.g., InChIKey: VGCLTQUMFLQQQU) .

Q. How can computational chemistry predict collision cross-sections (CCS) for this compound?

  • Methodological Answer : Use ion mobility-mass spectrometry (IM-MS) paired with CCS predictions (e.g., 135.1–141.8 Ų for [M+H]+ adducts). Software like MOBCAL models gas-phase conformations, aiding in interpreting reactivity in catalytic systems .

Q. What strategies mitigate competing side reactions during multi-step syntheses?

  • Methodological Answer : Sequentially protect reactive sites (e.g., chloromethyl group with TMSCl) before iodination. Monitor reaction progress via TLC or GC-MS. For example, prioritize bromination at the para-position using directing groups .

Q. How does lipophilicity (Log P = 3.75) impact biological uptake in pharmacological studies?

  • Methodological Answer : High Log P enhances membrane permeability but may reduce aqueous solubility. Use in vitro assays (e.g., Caco-2 cells) to quantify absorption. Adjust formulations with co-solvents (e.g., cyclodextrins) to balance bioavailability .

Q. What are the challenges in characterizing degradation products under varying pH conditions?

  • Methodological Answer : Use accelerated stability studies (40°C/75% RH) and analyze degradants via LC-HRMS. Identify hydrolytic cleavage products (e.g., benzyl alcohols) under acidic/basic conditions. Compare with reference standards .

Properties

IUPAC Name

4-bromo-2-(chloromethyl)-1-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClI/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMPAVCSOVHNOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CCl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (5-bromo-2-iodophenyl)methanol (1.4 g, 4.5 mmol) in DCM (20 mL) was added SOCl2 (3.2 g, 26.9 mmol) at 0° C., and the reaction was stirred at rt overnight. The solution was concentrated, and the residue was purified silica gel chromatography (PE) to give 1.2 g (81%) of the title compound as a brown solid.
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
81%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

4-Bromo-2-(chloromethyl)-1-iodobenzene
4-Bromo-2-(chloromethyl)-1-iodobenzene
4-Bromo-2-(chloromethyl)-1-iodobenzene
4-Bromo-2-(chloromethyl)-1-iodobenzene
4-Bromo-2-(chloromethyl)-1-iodobenzene
4-Bromo-2-(chloromethyl)-1-iodobenzene

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